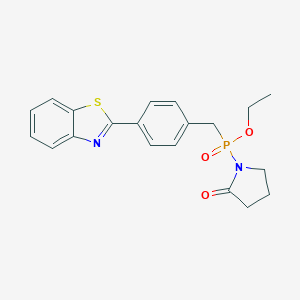
1-(2-Amino-3,6-dimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-3,6-dimethylphenyl)ethanone, also known as ADME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADME is a ketone compound that is synthesized through a complex process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-3,6-dimethylphenyl)ethanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for the development of various inflammatory diseases.
Biochemische Und Physiologische Effekte
1-(2-Amino-3,6-dimethylphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress, which is believed to be responsible for its anticancer and antimicrobial properties. 1-(2-Amino-3,6-dimethylphenyl)ethanone has also been found to modulate the expression of various genes involved in cell growth and proliferation. It has been shown to increase the expression of tumor suppressor genes and decrease the expression of oncogenes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-3,6-dimethylphenyl)ethanone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has been extensively studied and its properties are well-characterized. However, 1-(2-Amino-3,6-dimethylphenyl)ethanone also has several limitations. It is a complex compound that requires specialized equipment and skilled personnel for its synthesis. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Amino-3,6-dimethylphenyl)ethanone. One area of research is the development of novel synthetic methods for 1-(2-Amino-3,6-dimethylphenyl)ethanone. Another area of research is the investigation of its potential applications in drug discovery and development. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been shown to possess several pharmacological properties, which make it a promising candidate for the development of new drugs. Additionally, the study of its mechanism of action and its effects on biological systems can provide valuable insights into the development of new therapies for various diseases.
Conclusion:
In conclusion, 1-(2-Amino-3,6-dimethylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is complex and requires specialized equipment and skilled personnel. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been extensively studied for its potential applications in drug discovery and development, and its mechanism of action and effects on biological systems are still being investigated. Future research in this area can provide valuable insights into the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 1-(2-Amino-3,6-dimethylphenyl)ethanone involves several chemical reactions, including the condensation of p-toluidine and acetone, followed by amination and reduction. The final product is obtained through purification and crystallization. The synthesis of 1-(2-Amino-3,6-dimethylphenyl)ethanone is a complex process that requires skilled personnel and specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-3,6-dimethylphenyl)ethanone has been extensively studied for its potential applications in various fields. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. 1-(2-Amino-3,6-dimethylphenyl)ethanone has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to possess antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
106634-64-4 |
|---|---|
Produktname |
1-(2-Amino-3,6-dimethylphenyl)ethanone |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-(2-amino-3,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-6-4-5-7(2)10(11)9(6)8(3)12/h4-5H,11H2,1-3H3 |
InChI-Schlüssel |
KRCHVPCNDLSROO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C)N)C(=O)C |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)N)C(=O)C |
Synonyme |
Ethanone, 1-(2-amino-3,6-dimethylphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



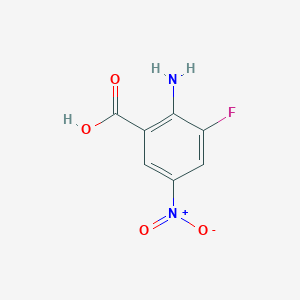

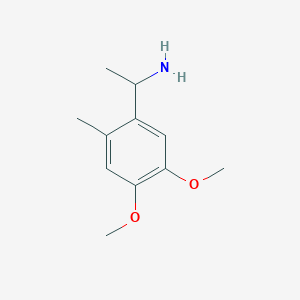
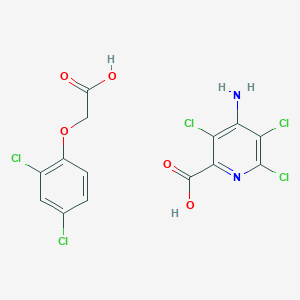
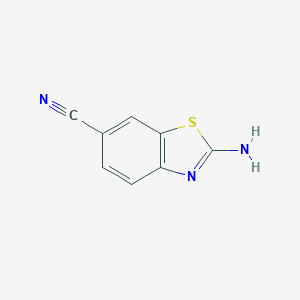
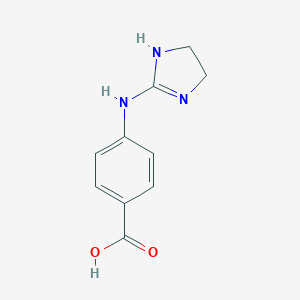

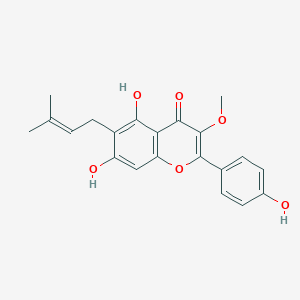
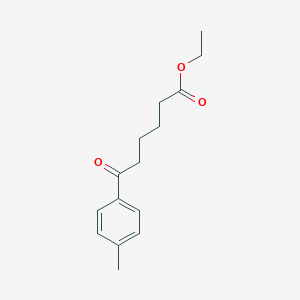
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)



